Cas no 1416949-67-1 (N-(2-cyclohexylethyl)hydroxylamine)

N-(2-cyclohexylethyl)hydroxylamine is a specialized organic compound featuring a hydroxylamine functional group attached to a cyclohexylethyl backbone. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly in the preparation of nitroxides, oximes, and other nitrogen-containing derivatives. Its cyclohexyl moiety enhances steric and electronic properties, influencing selectivity in reactions such as nucleophilic additions or radical trapping. The compound is typically used in controlled environments due to its sensitivity to oxidation. Its stability and defined reactivity profile make it suitable for applications in pharmaceuticals, agrochemicals, and material science research, where precise functionalization is required.
N-(2-cyclohexylethyl)hydroxylamine structure
1416949-67-1 structure
商品名:N-(2-cyclohexylethyl)hydroxylamine
CAS番号:1416949-67-1
MF:C8H17NO
メガワット:143.226682424545
CID:5969574
PubChem ID:82684912

N-(2-cyclohexylethyl)hydroxylamine 化学的及び物理的性質

名前と識別子

    • N-(2-cyclohexylethyl)hydroxylamine
    • SCHEMBL4019154
    • EN300-1859958
    • 1416949-67-1
    • AKOS021002475
    • インチ: 1S/C8H17NO/c10-9-7-6-8-4-2-1-3-5-8/h8-10H,1-7H2
    • InChIKey: WQKDBQCNYNFQSD-UHFFFAOYSA-N
    • ほほえんだ: ONCCC1CCCCC1

計算された属性

  • せいみつぶんしりょう: 143.131014166g/mol
  • どういたいしつりょう: 143.131014166g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 3
  • 複雑さ: 79.3
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 32.3Ų

N-(2-cyclohexylethyl)hydroxylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1859958-5.0g
N-(2-cyclohexylethyl)hydroxylamine
1416949-67-1
5g
$2360.0 2023-06-02
Enamine
EN300-1859958-0.05g
N-(2-cyclohexylethyl)hydroxylamine
1416949-67-1
0.05g
$683.0 2023-06-02
Enamine
EN300-1859958-0.1g
N-(2-cyclohexylethyl)hydroxylamine
1416949-67-1
0.1g
$715.0 2023-06-02
Enamine
EN300-1859958-0.25g
N-(2-cyclohexylethyl)hydroxylamine
1416949-67-1
0.25g
$748.0 2023-06-02
Enamine
EN300-1859958-1.0g
N-(2-cyclohexylethyl)hydroxylamine
1416949-67-1
1g
$813.0 2023-06-02
Enamine
EN300-1859958-0.5g
N-(2-cyclohexylethyl)hydroxylamine
1416949-67-1
0.5g
$781.0 2023-06-02
Enamine
EN300-1859958-2.5g
N-(2-cyclohexylethyl)hydroxylamine
1416949-67-1
2.5g
$1594.0 2023-06-02
Enamine
EN300-1859958-10.0g
N-(2-cyclohexylethyl)hydroxylamine
1416949-67-1
10g
$3500.0 2023-06-02

N-(2-cyclohexylethyl)hydroxylamine 関連文献

N-(2-cyclohexylethyl)hydroxylamineに関する追加情報

N-(2-cyclohexylethyl)hydroxylamine: A Comprehensive Overview

The compound N-(2-cyclohexylethyl)hydroxylamine, also known by its CAS number 1416949-67-1, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention in recent years due to its unique structural properties and potential for use in advanced chemical synthesis and catalysis. In this article, we will delve into the properties, synthesis, applications, and the latest research findings related to this compound.

N-(2-cyclohexylethyl)hydroxylamine is an organic amine derivative characterized by a hydroxylamine group (-NH2OH) attached to a cyclohexane ring via an ethylene linker. The molecule's structure endows it with both hydrophilic and hydrophobic characteristics, making it suitable for a wide range of chemical reactions. Recent studies have highlighted its role as a ligand in transition metal complexes, where it facilitates catalytic processes in organic synthesis.

The synthesis of N-(2-cyclohexylethyl)hydroxylamine typically involves a multi-step process, often starting with the preparation of the corresponding amine precursor. Researchers have explored various methods, including nucleophilic substitution and reductive amination, to optimize the synthesis pathway. Recent advancements have focused on improving yield and purity by employing environmentally friendly reagents and conditions.

One of the most promising applications of N-(2-cyclohexylethyl)hydroxylamine lies in its use as a chiral ligand in asymmetric catalysis. Its ability to coordinate with metal centers while maintaining stereochemical control has made it valuable in the production of enantiomerically pure compounds. For instance, studies have demonstrated its effectiveness in catalyzing the asymmetric hydrogenation of ketones, a process critical in pharmaceutical manufacturing.

In addition to its catalytic applications, N-(2-cyclohexylethyl)hydroxylamine has shown potential in polymer chemistry. Its ability to act as a cross-linking agent or initiator in polymerization reactions has been explored in recent research. This property opens up possibilities for its use in developing advanced materials with tailored mechanical and thermal properties.

The stability and reactivity of N-(2-cyclohexylethyl)hydroxylamine under various conditions have also been subjects of extensive investigation. Researchers have reported that the compound exhibits good thermal stability and can withstand harsh reaction conditions without decomposition. These attributes make it suitable for high-temperature chemical processes.

Recent studies have further explored the electronic properties of N-(2-cyclohexylethyl)hydroxylamine, particularly its role as an electron donor in metal-organic frameworks (MOFs). Its ability to stabilize metal ions through nitrogen coordination has led to its use in designing MOFs with enhanced gas adsorption capabilities.

In terms of environmental impact, researchers have evaluated the biodegradability and toxicity of N-(2-cyclohexylethyl)hydroxylamine. Preliminary findings suggest that it is not inherently toxic at typical usage levels, but further studies are required to fully understand its environmental fate and potential risks.

In conclusion, N-(2-cyclohexylethyl)hydroxylamine (CAS No. 1416949-67-1) is a multifaceted compound with diverse applications across chemistry and materials science. Its unique structural features, coupled with recent advancements in synthesis and application techniques, position it as a valuable tool for researchers and industry professionals alike. As ongoing research continues to uncover new possibilities for this compound, its role in shaping future technologies is likely to expand significantly.

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